2-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide
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Description
2-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H21BrN2O4S2 and its molecular weight is 437.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through . This ion flow can hyperpolarize the cell membrane, reducing the cell’s excitability and thus modulating its electrical activity .
Biochemical Pathways
The activation of GIRK channels by this compound can affect various biochemical pathways. For instance, in neurons, it can influence the signaling pathways involved in neurotransmission . The specific pathways affected can vary depending on the cell type and the presence of other signaling molecules .
Pharmacokinetics
This suggests that it may have favorable pharmacokinetic properties, such as good bioavailability .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in the excitability of cells, particularly neurons . This can result in various molecular and cellular effects, such as changes in neurotransmitter release, alterations in cell signaling, and modulation of cellular responses to external stimuli .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cell’s metabolic state, and the local ion concentrations can all affect the compound’s action . .
Properties
IUPAC Name |
2-bromo-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S2/c16-14-3-1-2-4-15(14)24(21,22)17-12-5-8-18(9-6-12)13-7-10-23(19,20)11-13/h1-4,12-13,17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYXFKFTITIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2Br)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.